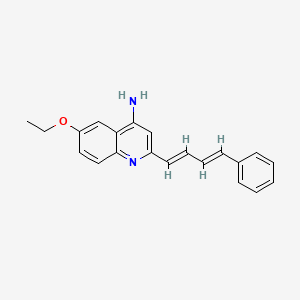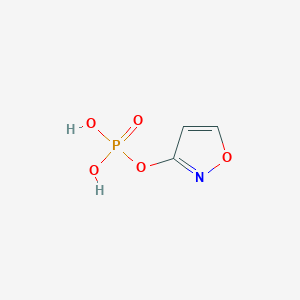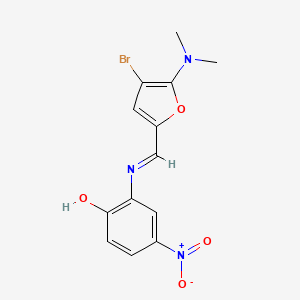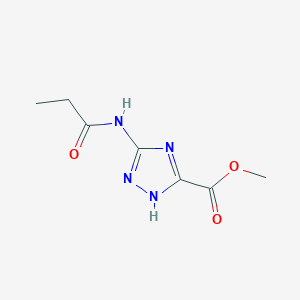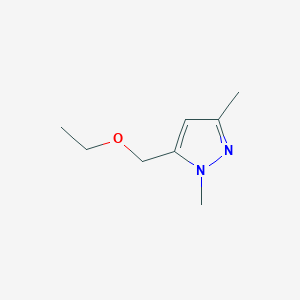
5-Cyano-2-(3-furoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-2-(furan-3-carboxamido)benzoic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a benzoic acid core substituted with a cyano group and a furan ring attached via an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(furan-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-cyanobenzoic acid, which is then reacted with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Cyano-2-(furan-3-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-2-(furan-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-Amino-2-(furan-3-carboxamido)benzoic acid.
Substitution: Halogenated derivatives of the benzoic acid core.
Wissenschaftliche Forschungsanwendungen
5-Cyano-2-(furan-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Cyano-2-(furan-3-carboxamido)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely involved in binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Cyano-4-(furan-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid: Similar structure but with a dihydropyridine ring instead of a benzoic acid core.
5-Cyano-2-(furan-2-carboxamido)benzoic acid: Similar structure but with the furan ring attached at a different position.
Uniqueness
5-Cyano-2-(furan-3-carboxamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a cyano group and a furan ring provides a versatile platform for further functionalization and exploration in various research fields .
Eigenschaften
Molekularformel |
C13H8N2O4 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
5-cyano-2-(furan-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H8N2O4/c14-6-8-1-2-11(10(5-8)13(17)18)15-12(16)9-3-4-19-7-9/h1-5,7H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
YPQGOFAOISGNFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)NC(=O)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


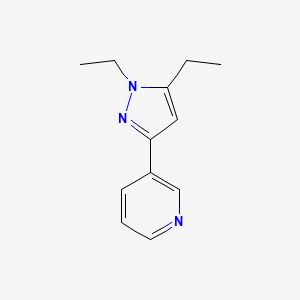
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
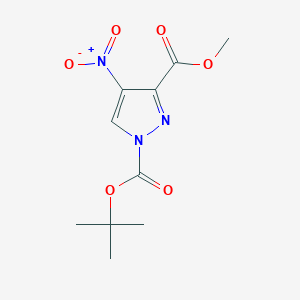

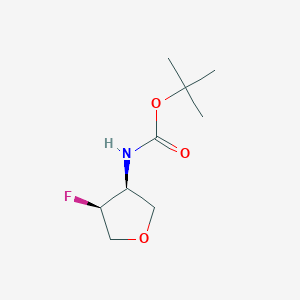

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
